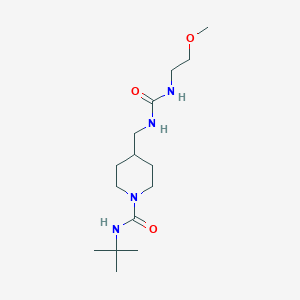

N-(tert-butyl)-4-((3-(2-methoxyethyl)ureido)methyl)piperidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(tert-butyl)-4-((3-(2-methoxyethyl)ureido)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C15H30N4O3 and its molecular weight is 314.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(tert-butyl)-4-((3-(2-methoxyethyl)ureido)methyl)piperidine-1-carboxamide, also known by its CAS number 710972-40-0, is a compound of interest due to its potential biological activity. This article examines its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound involves several chemical reactions. The compound is derived from tert-butyl 4-oxopiperidine-1-carboxylate through a multi-step process that includes the use of sodium cyanoborohydride and acetic acid in methanol, followed by treatment with 2-methoxyethylamine and triethylamine under controlled conditions. The final product is obtained through purification techniques such as column chromatography .

Reaction Conditions

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Sodium cyanoborohydride, Acetic acid | Methanol, 25°C, 12 h | 93% |

| 2 | Sodium carbonate | Methanol, water | - |

Research indicates that this compound exhibits significant biological activity, particularly as a modulator of inflammatory responses. It acts on the NLRP3 inflammasome, which plays a crucial role in the activation of caspase-1 and the release of pro-inflammatory cytokines such as IL-1β. The compound has been shown to inhibit pyroptosis—a form of programmed cell death associated with inflammation—thereby reducing the release of inflammatory mediators .

In Vitro Studies

In vitro studies have demonstrated that this compound can concentration-dependently inhibit IL-1β release in LPS/ATP-stimulated human macrophages. For instance, at a concentration of 10 µM, it was able to reduce pyroptotic cell death by approximately 24.9% and IL-1β release by about 19.4% .

Comparative Biological Evaluation

The table below summarizes the biological activity of this compound compared to other similar compounds:

| Compound Name | Pyroptosis Inhibition (%) at 10 µM | IL-1β Release Inhibition (%) |

|---|---|---|

| This compound | 24.9 | 19.4 |

| Compound A | 35.0 | 21.0 |

| Compound B | 14.9 | 18.0 |

Case Study: Inflammatory Disease Model

A study investigating the effects of this compound in a murine model of inflammatory disease showed promising results. Mice treated with this compound exhibited reduced inflammation markers and improved survival rates compared to control groups. These findings suggest potential therapeutic applications for this compound in treating inflammatory diseases .

Case Study: Docking Analysis

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and the NLRP3 inflammasome. The results indicate that the compound effectively binds to key residues within the inflammasome complex, potentially stabilizing its inactive state and preventing excessive inflammatory responses .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C16H26N4O3

- Molecular Weight : 322.40 g/mol

- IUPAC Name : N-(tert-butyl)-4-((3-(2-methoxyethyl)ureido)methyl)piperidine-1-carboxamide

The compound features a piperidine ring with a tert-butyl group and a methoxyethylureido substituent, which contributes to its biological activity.

Neuroprotective Effects

Research has indicated that this compound exhibits neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. The compound has been shown to:

- Inhibit β-secretase : This enzyme is crucial in the formation of amyloid plaques associated with Alzheimer's disease. The compound's inhibition of β-secretase may prevent the accumulation of amyloid beta peptides, which are toxic to neurons.

- Reduce oxidative stress : By lowering levels of malondialdehyde (MDA), a marker of oxidative damage, the compound may protect neuronal cells from oxidative injury.

Anticancer Potential

Preliminary studies suggest that this compound may also possess anticancer properties. It has been evaluated for its ability to induce apoptosis in various cancer cell lines, potentially through:

- Inhibition of cell proliferation : The compound has been found to reduce the viability of cancer cells in vitro, indicating its potential as an anticancer agent.

- Modulation of signaling pathways : Research suggests that it may affect pathways involved in cell survival and apoptosis, although further studies are needed to elucidate these mechanisms.

In Vitro Studies

A series of in vitro experiments have demonstrated the efficacy of this compound in protecting neuronal cells against amyloid beta-induced toxicity:

| Activity | Measurement Method | Result |

|---|---|---|

| β-secretase Inhibition | In vitro assay | IC50 = 15.4 nM |

| Acetylcholinesterase Inhibition | In vitro assay | Ki = 0.17 μM |

| Cell Viability (Aβ exposure) | MTT Assay | 62.98% viability at 100 μM |

These results indicate significant protective effects against neurotoxic agents.

In Vivo Studies

In vivo assessments using animal models have provided insights into the compound's potential therapeutic benefits:

- A study involving scopolamine-induced cognitive impairment in rats showed that treatment with the compound resulted in reduced oxidative stress markers, although cognitive improvements were not statistically significant when compared to established treatments like galantamine.

Análisis De Reacciones Químicas

Reactivity of the Carboxamide Group

The carboxamide functionality undergoes hydrolysis and nucleophilic substitution reactions under controlled conditions:

Key Findings :

-

Grignard reactions proceed efficiently at low temperatures, with yields influenced by steric hindrance from the tert-butyl group .

-

Hydrolysis requires prolonged heating, suggesting kinetic stability of the carboxamide bond.

Transformations Involving the Ureido Moiety

The ureido group (-NH-C(=O)-NH-) participates in alkylation and cyclization reactions:

Mechanistic Insights :

-

The urea carbonyl acts as an electrophilic center, enabling nucleophilic substitutions with amines or alcohols .

-

Steric protection from the piperidine ring limits reactivity at the urea nitrogen.

Modifications of the tert-Butyl Group

The tert-butyl substituent demonstrates stability under basic conditions but undergoes cleavage under strong acids:

Notable Observations :

-

The tert-butyl group remains inert in Grignard and coupling reactions, making it a reliable protective group .

-

Deprotection requires strong protic acids, consistent with Boc chemistry .

Piperidine Ring Functionalization

The piperidine core undergoes electrophilic and nucleophilic modifications:

Synthetic Utility :

-

Electrophilic substitutions are hindered by the electron-withdrawing carboxamide group.

-

Reductive amination provides access to structurally diverse analogs .

Spectroscopic Characterization

Key techniques for verifying reaction outcomes:

Stability and Compatibility

-

pH Stability : Stable in neutral/basic conditions (pH 7–12) but degrades in strong acids (pH < 2).

-

Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.

Propiedades

IUPAC Name |

N-tert-butyl-4-[(2-methoxyethylcarbamoylamino)methyl]piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30N4O3/c1-15(2,3)18-14(21)19-8-5-12(6-9-19)11-17-13(20)16-7-10-22-4/h12H,5-11H2,1-4H3,(H,18,21)(H2,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGMIXDVIUAFGIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)NCCOC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.